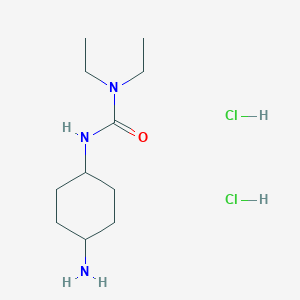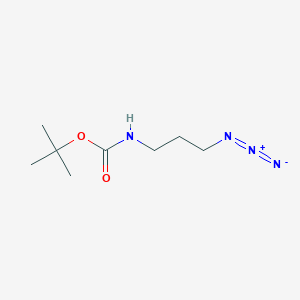![molecular formula C20H26N2O4S2 B2974702 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide CAS No. 922124-93-4](/img/structure/B2974702.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups. It has a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom . It also has an isobutyl group, a dimethyl group, and a sulfonamide group attached to the benzoxazepine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a seven-membered ring. The benzoxazepine ring would likely contribute to the rigidity of the molecule, while the various functional groups could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .Applications De Recherche Scientifique
Anticancer Properties
This compound has garnered attention due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Its distinct chemical structure may offer advantages over existing chemotherapy drugs, making it a promising avenue for further investigation .
Anti-Inflammatory Activity
The sulfonamide moiety in this compound suggests anti-inflammatory properties. Studies have demonstrated its ability to modulate inflammatory pathways, potentially making it useful in conditions like rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.
Neuroprotective Effects
The benzoxazepin scaffold has implications for neuroprotection. Researchers have investigated its role in preventing neuronal damage, reducing oxidative stress, and enhancing cognitive function. This could be relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antibacterial and Antifungal Potential
Preliminary studies indicate that this compound exhibits antibacterial and antifungal activity. It may serve as a lead compound for developing novel antimicrobial agents, addressing the growing problem of drug-resistant pathogens.
Modulation of Ion Channels
The thiophene-sulfonamide combination suggests interactions with ion channels. Researchers have explored its effects on voltage-gated sodium channels, calcium channels, and potassium channels. These findings could have implications for pain management and neurological disorders .
Metabolic Disorders
Given its unique structure, investigations into metabolic disorders (such as diabetes and obesity) are ongoing. The compound’s potential to modulate metabolic pathways, including glucose homeostasis and lipid metabolism, warrants further exploration.
Cardiovascular Applications
Although limited, some studies suggest cardiovascular effects. Researchers have looked into its impact on blood pressure regulation, vascular function, and platelet aggregation. More research is needed to fully understand its cardiovascular potential.
Drug Delivery Systems
The lipophilic and hydrophilic regions in this compound make it an interesting candidate for drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-13(2)11-22-16-8-7-15(10-17(16)26-12-20(4,5)19(22)23)21-28(24,25)18-9-6-14(3)27-18/h6-10,13,21H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNKXCVLDRKLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

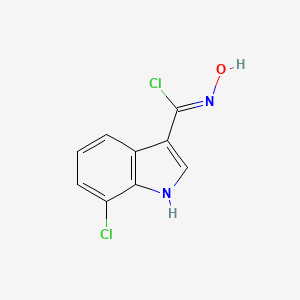
![Ethyl 3-oxo-4-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2974622.png)
![methyl 4-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2974624.png)
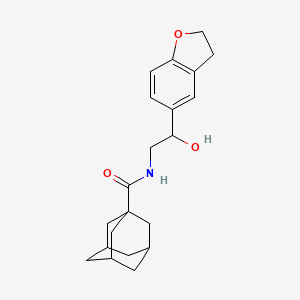
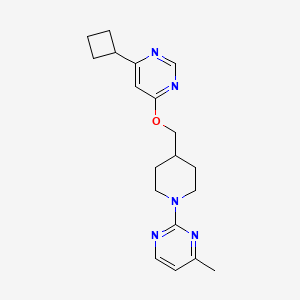
![2-[(2-Chloro-4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2974633.png)
![N,N-diethyl-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2974634.png)

![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2974636.png)
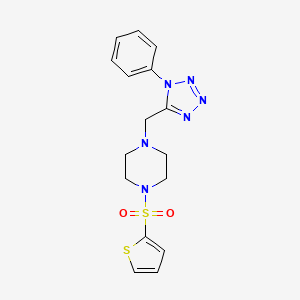

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2974640.png)
